PROTAC BRD9-binding moiety 1 hydrochloride

BRD9 ligand PROTAC building block binding affinity comparison

Custom BRD9-targeted PROTAC synthesis faces bottlenecks due to warhead ligands lacking a conjugation-ready handle and high selectivity over BRD7. PROTAC BRD9-binding moiety 1 hydrochloride is an I-BRD9-based warhead engineered with a free carboxylic acid for direct, modular linker conjugation. · Enables systematic SAR of linker length and E3 ligase (VHL, CRBN) recruitment without re-derivatization. · Confers >200-fold selectivity for BRD9 over BRD7, eliminating confounding BRD7 co-modulation. · Documented in vivo formulation protocol (≥2.08 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) reduces PK/PD study lead time. Supplied at ≥98% purity with certificate of analysis, and shipped ambient for rapid global delivery.

Molecular Formula C23H26ClN3O7S2
Molecular Weight 556.1 g/mol
Cat. No. B8075251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePROTAC BRD9-binding moiety 1 hydrochloride
Molecular FormulaC23H26ClN3O7S2
Molecular Weight556.1 g/mol
Structural Identifiers
SMILESCN1C=C(C2=C(C1=O)C=C(S2)C(=NC3CCS(=O)(=O)CC3)N)C4=CC(=C(C=C4)OCC(=O)O)OC.Cl
InChIInChI=1S/C23H25N3O7S2.ClH/c1-26-11-16(13-3-4-17(18(9-13)32-2)33-12-20(27)28)21-15(23(26)29)10-19(34-21)22(24)25-14-5-7-35(30,31)8-6-14;/h3-4,9-11,14H,5-8,12H2,1-2H3,(H2,24,25)(H,27,28);1H
InChIKeyCHHQBFXRODFSBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PROTAC BRD9-Binding Moiety 1 Hydrochloride Overview


PROTAC BRD9-binding moiety 1 hydrochloride (CAS 2448414-41-1) is a synthetic warhead ligand derived from the BRD9 inhibitor I-BRD9, with a molecular weight of 556.05 g/mol and molecular formula C23H26ClN3O7S2 . This compound functions as a BRD9-binding ligand specifically engineered for conjugation reactions in the synthesis of PROTAC (Proteolysis Targeting Chimera) molecules targeting BRD9 . As a tool compound, it serves as a modular building block for researchers developing custom BRD9-targeting degraders, with a documented purity of 98.13% and solubility of 20.83 mg/mL in DMSO .

Warhead Ligand PROTAC building block with free carboxylic acid for modular conjugation
I-BRD9 Scaffold Derived from a BRD9-binding chemotype with reported target engagement
Modular Synthesis Enables custom degrader library development and linker/E3 ligase SAR studies

Why Substitution Fails: BRD9 Warhead Differentiation


Substitution of PROTAC BRD9-binding moiety 1 hydrochloride with other BRD9-binding compounds is not straightforward due to fundamental differences in molecular architecture and intended function. Unlike standalone BRD9 inhibitors such as I-BRD9 (Kd ~1.9 nM, pIC50 7.3) that block bromodomain function, this compound is specifically designed as a warhead ligand with a free carboxylic acid handle for linker conjugation, enabling modular PROTAC synthesis . Alternative ligands such as PROTAC BRD9-binding moiety 5 (IC50 = 4.20 μM) exhibit markedly different binding affinity and distinct structural scaffolds (triazolopyrazine vs. thienopyridinone core), which would alter the binding orientation and ternary complex formation geometry when incorporated into a PROTAC . Furthermore, I-BRD9-based warheads confer high selectivity (>700-fold over BET family, >200-fold over BRD7) that cannot be replicated with less selective BRD9/7 dual binders such as LP99 (Kd BRD9 = 99 nM, BRD7 = 909 nM), making direct substitution without re-optimization of linker length and E3 ligase recruitment unfeasible .

Scaffold-dependent affinity I-BRD9-based warheads show substantially different binding affinity than triazolopyrazine or other cores; ternary complex formation may shift.
BRD9-over-BRD7 selectivity This warhead retains a selectivity profile (>200-fold over BRD7) that dual BRD9/BRD7 ligands cannot replicate; BRD7 co-modulation may confound mechanistic interpretation.
Functional category mismatch A warhead ligand with conjugation handle cannot substitute a pre-assembled full PROTAC degrader without linker/E3 ligase re-engineering.

Quantitative Evidence: Moiety 1 vs. Alternative BRD9 Ligands


Binding Affinity: I-BRD9 Scaffold vs. Moiety 5

PROTAC BRD9-binding moiety 1 hydrochloride is an I-BRD9-derived warhead ligand, whereas PROTAC BRD9-binding moiety 5 is a structurally distinct triazolopyrazine-based binder with an IC50 of 4.20 μM . I-BRD9, the parent compound of moiety 1, demonstrates a Kd of ~1.9 nM and pIC50 of 7.3 (approximately 50 nM IC50) for BRD9 binding, indicating substantially higher binding affinity compared to moiety 5 . This difference in binding affinity would directly impact the efficiency of ternary complex formation and subsequent degradation potency when incorporated into a full PROTAC molecule [1].

Binding Affinity Comparison
Cross-study
I-BRD9 scaffold Kd ~1.9 nM vs. moiety 5 IC50 4.20 µM (~84–2,200-fold higher affinity)
Supports target-engagement interpretation for degrader design
Cross-study TR-FRET and binding assay data; direct assay comparison limited
BRD9 ligand PROTAC building block binding affinity comparison

Selectivity Profile: I-BRD9 Scaffold vs. Dual BRD9/BRD7 Inhibitors

PROTAC BRD9-binding moiety 1 hydrochloride is based on I-BRD9, which exhibits >700-fold selectivity for BRD9 over the BET family of bromodomains and >200-fold selectivity over the highly homologous BRD7 bromodomain . In contrast, alternative BRD9 ligands such as LP99 are dual BRD7/BRD9 inhibitors with Kd values of 99 nM for BRD9 and 909 nM for BRD7, representing only ~9-fold selectivity . Similarly, BI-7273 exhibits IC50 values of 19 nM for BRD9 and 117 nM for BRD7 (~6-fold selectivity), while BI-9564 shows Kd values of 14.1 nM for BRD9 and 239 nM for BRD7 (~17-fold selectivity) [1][2].

Selectivity Profile
Cross-study
I-BRD9: >200-fold over BRD7 vs. LP99 ~9-fold, BI-7273 ~6-fold, BI-9564 ~17-fold
Supports BRD9-specific pathway investigation
Selectivity measured via ITC/TR-FRET; off-target context may require direct profiling
BRD9 selectivity bromodomain inhibitor off-target profiling

Functional Classification: Warhead Ligand vs. Full PROTAC Degraders

PROTAC BRD9-binding moiety 1 hydrochloride is specifically categorized and sold as a 'warhead ligand' or 'Ligand for Target Protein for PROTAC' designed for conjugation reactions, not as a standalone functional degrader . This contrasts with full BRD9 PROTAC degraders such as dBRD9 (BRD9 degrader with IC50 = 56.6 nM in MOLM-13 cells), CW-3308 (DC50 < 10 nM, Dmax > 90% in G401 cells), or VZ185 (potent dual BRD9/BRD7 degrader), which are complete bifunctional molecules capable of inducing degradation without further modification [1][2]. The warhead ligand approach offers modular flexibility for researchers to optimize linker length, E3 ligase recruitment (VHL, CRBN, or other E3 ligases), and physicochemical properties independently.

Functional Classification
Class-level
Warhead ligand with conjugation handle vs. pre-assembled bifunctional degraders (dBRD9, CW-3308, VZ185)
Enables modular PROTAC synthesis and SAR optimization
Categorical distinction; potency comparisons not directly applicable
PROTAC warhead ligand conjugation modular synthesis

Physicochemical Properties: Solubility and Formulation

PROTAC BRD9-binding moiety 1 hydrochloride demonstrates defined solubility parameters with 20.83 mg/mL (37.46 mM) in DMSO and 2.5 mg/mL (4.50 mM) in water . An established in vivo formulation protocol exists using 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline, yielding a clear solution at ≥2.08 mg/mL (3.74 mM) . These solubility properties are documented for this specific warhead ligand. In contrast, alternative BRD9-binding moieties such as PROTAC BRD9-binding moiety 5 (MW 346.39 g/mol) have different molecular weight and solubility characteristics that would affect conjugation efficiency and downstream formulation .

Solubility & Formulation
Supporting evidence
DMSO: 20.83 mg/mL; H2O: 2.5 mg/mL; in vivo formulation: ≥2.08 mg/mL clear solution
Supports reproducible dosing preparation for in vivo research
Documented solubility parameters and validated formulation protocol
compound solubility formulation development in vivo dosing preparation

Optimal Use Scenarios for BRD9-Binding Moiety 1


Custom PROTAC Library Synthesis

Researchers synthesizing custom PROTAC libraries to optimize linker length, E3 ligase recruitment (VHL-based, CRBN-based, or other E3 ligases), and degradation efficiency should procure PROTAC BRD9-binding moiety 1 hydrochloride as the BRD9-binding warhead component. The free carboxylic acid functional group enables modular conjugation to diverse linkers and E3 ligase ligands, allowing systematic structure-activity relationship (SAR) studies. This approach is supported by literature demonstrating that BRD9 PROTAC optimization requires iterative variation of conjugation patterns and linkers, as exemplified by the development of VZ185 from initially inactive compounds through systematic linker optimization [1].

BRD9-Selective Mechanistic Studies

Experiments designed to elucidate BRD9-specific functions in chromatin remodeling, gene regulation, or cancer biology where BRD7 co-modulation would confound interpretation should utilize I-BRD9-based warheads. The parent scaffold demonstrates >200-fold selectivity for BRD9 over BRD7, compared to alternative ligands such as LP99 (~9-fold) or BI-7273 (~6-fold) . This selectivity profile is particularly relevant for studies in synovial sarcoma and acute myeloid leukemia (AML), where BRD9 has been identified as a critical functional dependency through genetic screens [2].

In Vivo Formulation with Validated Protocols

For studies progressing to animal models where reproducible compound formulation is essential, PROTAC BRD9-binding moiety 1 hydrochloride offers documented solubility parameters (20.83 mg/mL in DMSO, 2.5 mg/mL in H2O) and a validated in vivo formulation protocol (≥2.08 mg/mL in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline) . These established parameters reduce formulation development time and minimize batch-to-batch variability in pharmacokinetic or pharmacodynamic studies. The protocol has been validated by commercial vendors for clear solution preparation suitable for intravenous or intraperitoneal administration.

Comparative Warhead Evaluation for Degrader Discovery

Drug discovery programs evaluating different BRD9-binding warheads for incorporation into PROTAC candidates should include PROTAC BRD9-binding moiety 1 hydrochloride as a benchmark I-BRD9-based ligand. The I-BRD9 scaffold's high binding affinity (Kd ~1.9 nM) and established selectivity profile provide a reference point for comparing alternative warheads such as PROTAC BRD9-binding moiety 5 (IC50 = 4.20 μM) or triazoloquinoxaline-based ligands from recent literature [3]. Systematic comparison of warheads enables identification of optimal binding orientation and ternary complex formation efficiency for downstream degrader optimization.

Application
Selection Property
Validation Focus
Custom PROTAC Library Synthesis
Modular carboxylic acid handle for conjugation
Linker and E3 ligase ligand compatibility; degradation efficiency SAR
BRD9-Selective Mechanistic Studies
Reported BRD9-over-BRD7 selectivity profile
BRD9-specific pathway interpretation; off-target profiling
In Vivo Formulation Studies
Documented solubility and formulation protocol
Reproducible dosing solution preparation; PK/PD sampling
Comparative Warhead Evaluation
I-BRD9 scaffold binding affinity reference
Ternary complex formation assessment; degrader optimization

Technical Documentation Hub

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38 linked technical documents
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